molecular formula C18H27N3O3S2 B2561258 2-(CYCLOPENTYLSULFANYL)-N-{[1-(PYRIDINE-3-SULFONYL)PIPERIDIN-4-YL]METHYL}ACETAMIDE CAS No. 1448063-10-2

2-(CYCLOPENTYLSULFANYL)-N-{[1-(PYRIDINE-3-SULFONYL)PIPERIDIN-4-YL]METHYL}ACETAMIDE

Cat. No.: B2561258
CAS No.: 1448063-10-2
M. Wt: 397.55
InChI Key: YOCGRROGBHZWFU-UHFFFAOYSA-N
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Description

2-(CYCLOPENTYLSULFANYL)-N-{[1-(PYRIDINE-3-SULFONYL)PIPERIDIN-4-YL]METHYL}ACETAMIDE is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(CYCLOPENTYLSULFANYL)-N-{[1-(PYRIDINE-3-SULFONYL)PIPERIDIN-4-YL]METHYL}ACETAMIDE involves multiple steps, including the formation of key intermediates and their subsequent reactions. The process typically starts with the preparation of the cyclopentylsulfanyl group, followed by the introduction of the pyridine-3-sulfonyl group and the piperidin-4-ylmethyl group. Each step requires specific reagents and conditions to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(CYCLOPENTYLSULFANYL)-N-{[1-(PYRIDINE-3-SULFONYL)PIPERIDIN-4-YL]METHYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

2-(CYCLOPENTYLSULFANYL)-N-{[1-(PYRIDINE-3-SULFONYL)PIPERIDIN-4-YL]METHYL}ACETAMIDE has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be used in the study of biological pathways and interactions, particularly those involving sulfur-containing compounds.

    Medicine: The compound has potential therapeutic applications, including as a precursor for drug development or as an active pharmaceutical ingredient.

    Industry: It can be used in the production of specialty chemicals, materials, and other industrial products.

Mechanism of Action

The mechanism of action of 2-(CYCLOPENTYLSULFANYL)-N-{[1-(PYRIDINE-3-SULFONYL)PIPERIDIN-4-YL]METHYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Cyclopentylsulfanyl)-N-{[1-(pyridine-2-sulfonyl)piperidin-4-yl]methyl}acetamide
  • 2-(Cyclopentylsulfanyl)-N-{[1-(pyridine-4-sulfonyl)piperidin-4-yl]methyl}acetamide
  • 2-(Cyclopentylsulfanyl)-N-{[1-(pyridine-3-sulfonyl)piperidin-3-yl]methyl}acetamide

Uniqueness

The uniqueness of 2-(CYCLOPENTYLSULFANYL)-N-{[1-(PYRIDINE-3-SULFONYL)PIPERIDIN-4-YL]METHYL}ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications, setting it apart from similar compounds with different functional group arrangements.

Properties

IUPAC Name

2-cyclopentylsulfanyl-N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O3S2/c22-18(14-25-16-4-1-2-5-16)20-12-15-7-10-21(11-8-15)26(23,24)17-6-3-9-19-13-17/h3,6,9,13,15-16H,1-2,4-5,7-8,10-12,14H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOCGRROGBHZWFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SCC(=O)NCC2CCN(CC2)S(=O)(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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